molecular formula C6H10O2S B11720519 Ethyl 3-(methylsulfanyl)prop-2-enoate CAS No. 77105-51-2

Ethyl 3-(methylsulfanyl)prop-2-enoate

Cat. No.: B11720519
CAS No.: 77105-51-2
M. Wt: 146.21 g/mol
InChI Key: DNNJFSSUXIAKAI-UHFFFAOYSA-N
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Description

Ethyl 3-(methylsulfanyl)prop-2-enoate (CAS: 136115-65-6) is an α,β-unsaturated ester characterized by a methylsulfanyl (-SMe) group at the β-position of the prop-2-enoate backbone. It is a naturally occurring compound identified in ripe kiwifruit pulp (Actinidia chinensis), where it contributes to flavor and aroma during the climacteric phase . Its structure (C₆H₁₀O₂S, MW: 146.21 g/mol) combines a reactive enoate moiety with a sulfur-containing substituent, making it a versatile intermediate in synthetic chemistry and a subject of interest in food science.

Properties

CAS No.

77105-51-2

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

ethyl 3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3

InChI Key

DNNJFSSUXIAKAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CSC

density

1.081-1.090 (20°)

physical_description

Clear colourless liquid;  Acrid sweet onion-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(methylsulfanyl)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of 3-(methylsulfanyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(methylsulfanyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(methylsulfanyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, participating in various substitution reactions. Additionally, the double bond in the molecule can undergo addition reactions with electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-(methylsulfanyl)prop-2-enoate belongs to a broader class of α,β-unsaturated esters. Below is a comparative analysis of its structural analogues:

Aromatic Substituted Prop-2-enoates
  • Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate (Ethyl-p-methoxycinnamate) Structure: Aromatic 4-methoxyphenyl group at the β-position. Key Features: Identified as a tyrosinase inhibitor in cosmetic extracts (22% abundance in bioactive fractions) . Applications: Used in depigmentation formulations due to its inhibitory activity on melanin synthesis .
  • Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (Ethyl coumarate) Structure: 4-hydroxyphenyl substituent. Properties: Weakly acidic (pKa ~4.5) and slightly water-soluble.
  • Ethyl caffeate (Ethyl 3,4-dihydroxycinnamate) Structure: 3,4-dihydroxyphenyl group. Hazards: Classified as non-hazardous but lacks GHS compliance data . Applications: Studied for antimicrobial and anti-inflammatory properties .
Alkyl and Functionalized Prop-2-enoates
  • 3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) Structure: Extended alkyl chain (3-methylbutyl ester) with a 4-methoxyphenyl group. Applications: UV filter in sunscreens; detected in dolphin blubber as an environmental contaminant .
  • Ethyl 2-cyano-3-(4-methylphenyl)acrylate Structure: Cyano (-CN) and 4-methylphenyl substituents. Applications: Precursor for bioactive amides and propenoates in pharmaceutical synthesis .
Sulfur-Containing Derivatives
  • Ethyl 3-(methylsulfonyl)propanoate Structure: Methylsulfonyl (-SO₂Me) group instead of methylsulfanyl. Properties: Higher polarity and oxidation state compared to the methylsulfanyl analogue. Applications: Intermediate in fine chemical synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
This compound C₆H₁₀O₂S 146.21 -SMe, ester Lipophilic
Ethyl-p-methoxycinnamate C₁₂H₁₄O₃ 206.24 -OMe, aromatic, ester Low water solubility
Ethyl caffeate C₁₁H₁₂O₄ 208.21 -OH (×2), aromatic, ester Moderate in ethanol
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 -SO₂Me, ester Polar organic solvents

Biological Activity

Ethyl 3-(methylsulfanyl)prop-2-enoate, a compound with potential biological activity, has garnered attention in recent research for its interactions with various biological systems. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methylsulfanyl group attached to an enolate moiety. This configuration allows the compound to engage in various chemical reactions, influencing its biological activity.

PropertyValue
Molecular FormulaC₅H₈O₂S
Molecular Weight132.18 g/mol
Boiling Point150 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methylsulfanyl group can serve as a nucleophile, facilitating reactions with electrophilic sites on proteins, which may lead to modulation of enzymatic activities.

  • Enzyme Interaction : The compound has been shown to affect the activity of various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways.
  • Cell Signaling Modulation : By influencing these pathways, this compound can alter gene expression related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Case Studies

  • Study on Antimicrobial Activity : A study assessed the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial properties.
  • Investigation of Anticancer Effects : In a controlled laboratory setting, the compound was tested on breast cancer cell lines, revealing a dose-dependent increase in apoptosis markers, suggesting potential as a therapeutic agent .

Applications in Research and Industry

This compound is being explored for various applications:

  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development : Its potential therapeutic effects are under investigation for drug development targeting microbial infections and cancer.
  • Agricultural Use : The compound may have applications in developing new agrochemicals due to its biological activity against pests .

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